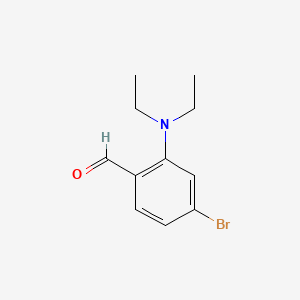

4-Bromo-2-(diethylamino)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-2-(diethylamino)benzaldehyde is an organic compound with the molecular formula C11H14BrNO It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom and a diethylamino group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(diethylamino)benzaldehyde typically involves the bromination of 2-(diethylamino)benzaldehyde. The reaction is carried out using bromine in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromo-2-(diethylamino)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki coupling or Sonogashira coupling.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Palladium catalysts are often employed in cross-coupling reactions.

Major Products:

Oxidation: 4-Bromo-2-(diethylamino)benzoic acid.

Reduction: 4-Bromo-2-(diethylamino)benzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Applications De Recherche Scientifique

4-Bromo-2-(diethylamino)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 4-Bromo-2-(diethylamino)benzaldehyde involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

4-Bromo-2-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a diethylamino group.

4-Bromo-2-nitrobenzaldehyde: Contains a nitro group, leading to different reactivity and applications.

4-Bromo-2-hydroxybenzaldehyde: Features a hydroxy group, affecting its chemical properties and uses.

Uniqueness: 4-Bromo-2-(diethylamino)benzaldehyde is unique due to the presence of both a bromine atom and a diethylamino group, which confer distinct reactivity and potential for diverse applications in various fields.

Activité Biologique

4-Bromo-2-(diethylamino)benzaldehyde (C₁₁H₁₄BrNO) is an organic compound notable for its significant biological activity, particularly as a pan-inhibitor of aldehyde dehydrogenase (ALDH) isoforms. This article provides an overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a bromine atom and a diethylamino group attached to a benzaldehyde backbone. This unique structure enhances its reactivity and interaction with biological targets compared to related compounds.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄BrNO |

| Molecular Weight | 256.14 g/mol |

| Solubility | Soluble in organic solvents |

| Appearance | Yellow liquid |

Research indicates that this compound acts primarily as a pan-inhibitor of various ALDH isoforms. ALDHs are critical enzymes involved in the detoxification of aldehydes and play significant roles in drug metabolism and cellular homeostasis. The compound's interactions with ALDHs are characterized by:

- Binding Affinity : It exhibits strong binding through hydrogen bonding and van der Waals interactions, enhancing its inhibitory effects on specific isoforms.

- Isoform Selectivity : Studies have shown that it selectively inhibits ALDH1A3 and ALDH3A1, with varying potencies across different cancer cell lines .

Anticancer Properties

This compound has been extensively studied for its potential in cancer therapy, particularly in prostate cancer. In vitro assays have demonstrated that:

- Cytotoxicity : The compound shows cytotoxic effects against several prostate cancer cell lines, with IC50 values ranging from 10 to 200 µM, indicating significant antiproliferative activity compared to its analogs .

- Mechanistic Insights : Its ability to inhibit ALDH isoforms contributes to the accumulation of toxic aldehydes within cancer cells, leading to increased apoptosis.

Antimicrobial Activity

Beyond its anticancer properties, there is emerging evidence suggesting that this compound possesses antimicrobial activity:

- Inhibition of Bacterial Growth : Preliminary studies indicate moderate antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values demonstrating effectiveness at low concentrations .

- Potential Applications : These properties suggest possible applications in developing new antimicrobial agents.

Case Studies

- Prostate Cancer Research : A study explored the synthesis of various analogs based on the diethylaminobenzaldehyde scaffold, revealing that some derivatives exhibited enhanced potency against specific ALDH isoforms compared to this compound itself. Notably, analogs showed improved cytotoxicity against patient-derived primary prostate tumor cells .

- Antimicrobial Evaluation : Another investigation assessed the compound's efficacy against a range of bacterial strains. Results indicated that modifications to the structure could enhance antibacterial properties, making it a candidate for further exploration in antimicrobial drug development .

Propriétés

IUPAC Name |

4-bromo-2-(diethylamino)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-3-13(4-2)11-7-10(12)6-5-9(11)8-14/h5-8H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLMNPFGQMFQOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=CC(=C1)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655924 |

Source

|

| Record name | 4-Bromo-2-(diethylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099629-82-9 |

Source

|

| Record name | 4-Bromo-2-(diethylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.